7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one
Description
7-Chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one is a heterocyclic compound featuring a fused pyridine-oxazepine core with a chlorine substituent at the 7-position. Its structure combines a nitrogen-containing pyridine ring and a seven-membered oxazepine ring, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C8H7ClN2O2 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-2-1-5-7(11-6)8(12)10-3-4-13-5/h1-2H,3-4H2,(H,10,12) |
InChI Key |
IQSPWDROFJKYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=O)N1)N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by heating under reflux with sodium methoxide in butanol . This process leads to the formation of the oxazepine ring system through the involvement of the acetyl methyl group and the amide carbonyl moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to replace the chlorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazepines.
Scientific Research Applications
Research indicates that 7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one exhibits several biological activities:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated its cytotoxic effects against multiple cancer types, suggesting potential as a lead compound for anticancer drug development .
- A study evaluated the compound's effects on 60 different cancer cell lines and found significant growth inhibition in several cases, indicating its potential as an anticancer agent .
- Neuropharmacological Effects :
Case Studies
Mechanism of Action
The mechanism of action of 7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare the target compound with analogs based on core structure, substituents, and functional attributes. Data from the evidence are synthesized to highlight key differences and trends.
Structural Analogues with Benzo[e][1,4]oxazepin-5-one Cores
Compounds such as 7-chloro-2-(4-chlorophenyl)-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3g) and 7-chloro-2-methyl-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3h) () share a benzo-fused oxazepinone core but lack the pyridine ring present in the target compound. Key differences include:
- Substituent Effects : The 7-Cl substituent is common across both cores, but benzo analogs with aryl groups (e.g., 3g) exhibit increased lipophilicity, as evidenced by their oil-like consistency .
Halogenated Pyrido-oxazepinone Derivatives
The brominated analog 7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one () and 7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine () highlight the role of halogen substitution:
- Halogen Reactivity : Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) may increase susceptibility to nucleophilic substitution. The target compound’s 7-Cl group likely offers a balance between stability and reactivity .
- Physical Properties : The bromo-pyrido compound in has a melting point (116–119°C), suggesting that the target compound (with lighter Cl) might exhibit a lower melting point or altered crystallinity .
Heterocyclic Systems with Nitrogen/Oxygen Motifs
- Benzodiazepines (e.g., Methylclonazepam): Methylclonazepam () features a benzodiazepine core with a nitro group. Unlike the target compound, benzodiazepines are optimized for GABA receptor binding, underscoring how minor structural changes (e.g., pyrido vs. benzene rings) drastically alter biological activity .
- Pyrido-pyrimidinones (): Patent compounds like 2-(2-methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one incorporate bulkier substituents (e.g., piperazine), which enhance hydrogen-bonding capacity and solubility compared to the target compound’s simpler chloro group .
Data Tables for Structural and Analytical Comparison
Table 1. Substituent and Core Comparison
Table 2. Analytical Techniques for Validation
| Compound | ¹H/¹³C NMR | EIMS | CHN Analysis | Reference |
|---|---|---|---|---|
| Benzo-oxazepinones | Yes | Yes | Yes | |
| Bromo-pyrido-oxazepine | Not reported | Not reported | Not reported |
Biological Activity
7-Chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one (CAS Number: 2306263-78-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of 7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one is with a molecular weight of approximately 198.61 g/mol. The structure features a pyrido[2,3-f][1,4]oxazepine core which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures display antimicrobial properties against various pathogens.
- Cytotoxic Effects : In vitro studies have shown that derivatives of pyrido[2,3-f][1,4]oxazepine can induce cytotoxicity in cancer cell lines.
- Anti-inflammatory Properties : Some derivatives have been noted for their anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.
1. Antitumor Activity
A study published in PubMed evaluated the cytotoxic effects of similar compounds on glioma cells. The results indicated that certain derivatives inhibited cell proliferation and induced apoptosis through multiple pathways including the activation of necroptosis and autophagy mechanisms .
2. Antimicrobial Properties
Research on related compounds has demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds exhibiting structural similarities to 7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one showed significant antibacterial activity at low concentrations .
3. Anti-inflammatory Mechanisms
A recent investigation highlighted the anti-inflammatory potential of related compounds in models of arthritis. These studies revealed that specific derivatives could significantly reduce inflammatory markers and improve symptoms in animal models .
Data Table: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in glioma cells | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Reduces inflammatory markers in arthritis models |
The mechanisms underlying the biological activities of 7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one are still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Interference with Cell Cycle : Compounds within this class may disrupt the cell cycle in cancer cells leading to increased apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
